Product packaging for 4-Nitroso-1-piperazinecarboxamidine(Cat. No.:CAS No. 85063-95-2)

4-Nitroso-1-piperazinecarboxamidine

Cat. No.: B12707054
CAS No.: 85063-95-2
M. Wt: 157.17 g/mol
InChI Key: NZDNCUZGYRSVHT-UHFFFAOYSA-N
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Description

4-Nitroso-1-piperazinecarboxamidine is a chemical compound with the CAS Registry Number 85063-95-2 . Its molecular formula is C5H11N5O, and it has a molecular weight of 157.17 g/mol . The compound's structure features a piperazine ring substituted with a nitroso group and a carboxamidine moiety, as represented by the SMILES notation O=NN1CCN(CC1)C(=N)N . This product is intended for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N5O B12707054 4-Nitroso-1-piperazinecarboxamidine CAS No. 85063-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85063-95-2

Molecular Formula

C5H11N5O

Molecular Weight

157.17 g/mol

IUPAC Name

4-nitrosopiperazine-1-carboximidamide

InChI

InChI=1S/C5H11N5O/c6-5(7)9-1-3-10(8-11)4-2-9/h1-4H2,(H3,6,7)

InChI Key

NZDNCUZGYRSVHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=N)N)N=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Nitroso 1 Piperazinecarboxamidine

General Principles of Piperazine (B1678402) Derivatization for Nitroso and Carboxamidine Functionalization

The derivatization of the piperazine scaffold is a cornerstone of medicinal chemistry, owing to the significant pharmacological activities exhibited by its derivatives. ontosight.aiderpharmachemica.commdpi.com The presence of two secondary amines allows for the introduction of a wide array of functional groups. The synthesis of 4-Nitroso-1-piperazinecarboxamidine necessitates the sequential or chemo-selective introduction of a nitroso group at the 4-position and a carboxamidine group at the 1-position.

The general approach to synthesizing such disubstituted piperazines often involves a protection strategy. One of the nitrogen atoms is typically protected to allow for the selective functionalization of the other. Common protecting groups for piperazine include the tert-butoxycarbonyl (Boc) group. researchgate.net Following the introduction of the first functional group, the protecting group is removed, and the second functional group is installed. The order of introduction of the nitroso and carboxamidine moieties is a critical consideration in the synthetic design.

Strategies for N-Nitrosation Reactions in Piperazine Systems

The N-nitrosation of piperazine and its derivatives is a well-documented reaction, typically achieved by treating the secondary amine with a nitrosating agent under acidic conditions. nih.govoregonstate.edu Common nitrosating agents include nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, or other reagents like dinitrogen trioxide (N₂O₃). oregonstate.edueuropa.eu

The reaction of piperazine with a nitrosating agent can lead to the formation of both N-mononitrosopiperazine and N,N'-dinitrosopiperazine. nih.gov Controlling the stoichiometry of the nitrosating agent and the reaction conditions, such as temperature and pH, is crucial to selectively obtain the mono-nitrosated product. For instance, maintaining a temperature range of -30 to 35°C and subsequently adjusting the pH to 4-7 has been shown to favor the formation of N-nitrosopiperazine. google.com The basicity of the amine plays a significant role, with the reaction rate being dependent on the concentration of the unprotonated amine. europa.eu

Table 1: Reagents and Conditions for N-Nitrosation of Piperazine Derivatives

Starting Material Nitrosating Agent Solvent Temperature (°C) Key Observations Reference
Piperazine Nitrous Acid Aqueous -30 to 35 Formation of N-nitrosopiperazine, with potential for N,N'-dinitrosopiperazine byproduct. pH control is important. google.com
Piperazine Dichlorohydrate Sodium Nitrite Aqueous 6-20 Yields 1-nitrosopiperazine. google.com
Secondary Amines [NO+·Crown·H(NO3)2-] complex Dichloromethane Mild Homogeneous and efficient N-nitrosation. organic-chemistry.org
Secondary Amines Nitromethane/TBHP - - Iodide-catalyzed N-nitrosation. organic-chemistry.org

Introduction of Carboxamidine Moieties in Piperazine Derivatives

The introduction of a carboxamidine group, also known as a guanidinyl group, onto a piperazine nitrogen can be accomplished through various guanylating agents. These reagents react with the secondary amine of the piperazine to form the desired carboxamidine functionality.

Common methods for guanylation include the use of reagents like S-methylisothiourea, or more sophisticated methods involving the reaction with carbodiimides generated in situ. uantwerpen.beresearchgate.net For example, amidines can be oxidatively rearranged to carbodiimides, which then react with an amine to form a guanidine (B92328). uantwerpen.be Another approach involves the use of protected guanylating agents, such as N,N'-di-Boc-thiourea, which can react with amines in the presence of an activating agent. researchgate.net The choice of the guanylating agent and reaction conditions depends on the specific substrate and the desired purity of the final product.

Table 2: Methods for the Introduction of Carboxamidine Moieties

Amine Substrate Guanylating Agent Reaction Conditions Product Key Features Reference
Primary/Secondary Amines Amidine/Oxidant Mild (30°C), Dimethyl carbonate Guanidine One-pot synthesis via in situ carbodiimide (B86325) formation. uantwerpen.be
Primary/Secondary Amines Di-Boc-thiourea/NIS - Guanidinium derivative Solid-phase synthesis compatible. researchgate.net
Amines Isothiouronium iodides Tetrahydrofuran Cyclic guanidine hydroiodides Mild conditions, high yields. researchgate.net

Challenges in the Controlled Synthesis of N-Nitrosated Heterocycles

The controlled synthesis of N-nitrosated heterocycles like this compound is fraught with challenges. A primary difficulty in the nitrosation of piperazine is the potential for di-nitrosation, leading to the formation of the undesired N,N'-dinitrosopiperazine byproduct. nih.gov Achieving mono-nitrosation requires careful control over the stoichiometry of the nitrosating agent and the reaction kinetics.

The stability of the N-nitroso group itself can be a concern. N-nitrosamines can be sensitive to acidic conditions and may undergo denitrosation. nih.gov The pH of the reaction medium is a critical parameter that influences both the rate of nitrosation and the stability of the product. europa.eu The optimal pH for nitrosation is a balance between the formation of the active nitrosating species and the availability of the unprotonated amine. oregonstate.edu

Furthermore, the presence of multiple reactive sites on the target molecule, such as the two nitrogens in the piperazine ring and the nitrogens in the carboxamidine group, necessitates a well-designed synthetic strategy, often involving protecting groups, to ensure regioselectivity. researchgate.netmuni.cz The purification of the final product from potential byproducts and unreacted starting materials can also be a significant challenge. evitachem.com

Exploration of Stereoselective Synthetic Pathways for Analogous Compounds

Stereoselective synthesis of piperazine derivatives can be achieved through several strategies. One approach involves the use of chiral starting materials, such as chiral 2-substituted piperazines. researchgate.net Another method employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, catalytic asymmetric synthesis has been used to prepare chiral morpholines and piperazines. semanticscholar.org The development of stereoselective routes to carbon-substituted piperazines is an active area of research, aiming to explore a wider chemical space for drug discovery. rsc.orgsemanticscholar.org Although not directly focused on N-nitrosated compounds, these methodologies provide a framework for the potential development of stereoselective syntheses of this compound analogs.

Chemical Reactivity and Mechanistic Pathways of 4 Nitroso 1 Piperazinecarboxamidine

Fundamental Reactivity of the Nitroso Group in Piperazine (B1678402) Conjugates

The presence of a nitroso group (-N=O) attached to the piperazine ring in compounds like 4-Nitroso-1-piperazinecarboxamidine imparts significant chemical reactivity. ontosight.ai This functional group is central to the molecule's ability to engage in a variety of chemical transformations, most notably diazotization and oxidative processes.

Participation in Diazotization and Oxidative Processes

The nitroso group in N-nitrosopiperazines can participate in diazotization reactions. This typically involves the reaction of a primary aromatic amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. organic-chemistry.org While this compound itself does not possess a primary aromatic amine, the underlying principle of nitroso group chemistry is relevant. The nitrosation of secondary amines, like the piperazine nitrogen, is a key step in the formation of N-nitrosamines. nih.gov

Furthermore, the nitroso group can act as an oxidizing agent. ontosight.ai The nitrogen-oxygen bond is relatively weak and can be cleaved under certain conditions, allowing the nitroso compound to accept electrons and be reduced. The specific oxidative potential and the products formed will depend on the reaction conditions and the nature of the reducing agent. The reactivity of the nitroso group is also influenced by the electronic environment of the piperazine ring and the presence of the carboxamidine substituent.

Ene Reactions of Nitroso Compounds: A Theoretical and Mechanistic Perspective

The ene reaction is a powerful C-H functionalization process involving an alkene with an allylic hydrogen (the 'ene') and a compound with an electron-deficient multiple bond (the 'enophile'), such as a nitroso compound. illinois.edu This reaction offers a direct route to allylic nitrogen functionalization. acs.org Theoretical and experimental studies have provided significant insight into the mechanism of the nitroso ene reaction.

Formation and Properties of Polarized Diradical Intermediates

Extensive theoretical studies, utilizing methods such as B3LYP, CASPT2, and UCCSD(T), have established that the ene reactions of nitroso compounds proceed through a stepwise mechanism involving polarized diradical intermediates. rsc.orgrsc.orgacs.org This pathway is generally preferred over a concerted pericyclic mechanism. The reaction initiates with the addition of the nitroso group to the alkene, forming a C-N bond and generating a diradical or zwitterionic intermediate. pku.edu.cn

These polarized diradical intermediates exhibit unusual properties. They possess high rotational barriers around the formally single C-N and C-C bonds, which allows them to maintain stereochemical relationships. rsc.orgrsc.org This restricted rotation is attributed to a weak C-N bonding interaction and C-H---O hydrogen bonding. nih.govresearchgate.net The diradical can then proceed through one of two main pathways: hydrogen abstraction to form the ene product, or cyclization to an aziridine (B145994) N-oxide. rsc.org The aziridine N-oxide is generally considered an "innocent bystander" in the reaction, meaning it does not directly lead to the ene product but can revert to the diradical intermediate. rsc.orgacs.org

The electronic structure of the intermediate lies between that of a closed-shell polar species and a pure diradical, and it is stabilized by polar solvents. nih.govacs.org

Regioselectivity and Kinetic Isotope Effects in Ene Reactions

The regioselectivity of the nitroso ene reaction is a key feature. Generally, for trisubstituted alkenes, the hydrogen that is abstracted is from the substituent on the more crowded end of the double bond and on the most crowded side, a preference referred to as "twix" abstraction. rsc.org This selectivity is influenced by steric and electronic effects in the transition state. acs.org

Kinetic isotope effect (KIE) studies have provided crucial evidence for the stepwise mechanism and the nature of the intermediates. The observation of both intramolecular and intermolecular KIEs supports the reversible formation of an intermediate. acs.orgnih.gov For instance, large primary isotope effects are observed in certain stereoisomers, while smaller but significant KIEs in others are consistent with a mechanism where the initial formation of the polarized diradical is to some extent reversible and competes with subsequent reaction steps. rsc.orgacs.orguoc.gr The magnitude of the KIEs can be influenced by the reversibility of the formation of the intermediate, with more reversible reactions showing smaller isotope effects. nih.gov These kinetic studies, combined with computational models, have been instrumental in refining the mechanistic understanding of the nitroso ene reaction. rsc.orgnih.gov

α-Hydroxylation and Bioactivation Mechanisms for N-Nitrosamines

N-nitrosamines, including piperazine-derived structures, are of significant toxicological concern as many are potent carcinogens. acs.org Their carcinogenic activity is generally not inherent to the molecule itself but requires metabolic activation.

Generation of Alkylating Species (e.g., Alkyldiazohydroxides, Carbonium Ions)

The primary and most critical step in the bioactivation of many N-nitrosamines is enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP2E1 family. acs.orgresearchgate.netnih.gov This process involves the oxidation of a carbon atom adjacent (in the α-position) to the nitroso group.

The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. researchgate.net This decomposition leads to the formation of an aldehyde and an alkyldiazohydroxide. efpia.euefpia.eu The alkyldiazohydroxide is also unstable and can lose a hydroxide (B78521) ion to form a highly reactive alkyldiazonium ion, which can further decompose to a carbonium ion and molecular nitrogen. efpia.euefpia.eupsu.edu

Degradation Pathways and De Novo Formation Mechanisms of Related Compounds

The environmental and biological fate of N-nitroso compounds is a subject of significant scientific scrutiny due to their potential carcinogenic properties. The degradation of these compounds and their formation from precursor molecules are complex processes influenced by various factors, including the presence of oxidizing agents and the chemical nature of the precursors themselves. Understanding these pathways is crucial for assessing the risks associated with N-nitroso compounds related to this compound.

Oxidative Processes and Precursor Degradation

Oxidative processes are fundamental to both the degradation of N-nitroso compounds and their formation from amine precursors. These reactions often involve reactive oxygen species (ROS) and other oxidizing agents that can transform the chemical structure of the parent molecule, leading to either its breakdown or the generation of new nitrosamines.

Degradation via Oxidation:

N-nitroso compounds can undergo oxidation, which can alter their stability and reactivity. For instance, the nitroso group (-N=O) can be oxidized to a nitro group (-NO2). A patented process describes the oxidation of 4-nitroso-m-cresol to 4-nitro-m-cresol using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. google.com This type of conversion highlights a potential degradation pathway for aromatic nitroso compounds.

Photochemical oxidation represents another significant degradation route. The photolysis of alkyl nitrites in the presence of oxygen can lead to the formation of nitrate (B79036) esters. cdnsciencepub.com This process involves the generation of alkoxy radicals, which can undergo intramolecular hydrogen transfer to form a C-radical. This radical can then react with nitric oxide and other nitrogen oxides, ultimately leading to oxidized products. cdnsciencepub.com Similarly, the photo-oxidation of C-nitroso compounds can transform them into the corresponding nitrates. cdnsciencepub.comcdnsciencepub.com

Studies on various N-nitroso compounds (NOCs), including nitrosamines, have shown that they can induce the formation of ROS and carbon-centered radicals in cellular environments. nih.gov This radical formation is a key aspect of their toxicological mechanism and also represents a mode of chemical transformation and degradation. The interaction with biological systems can thus initiate oxidative degradation pathways. nih.govat.ua

De Novo Formation from Precursors:

The formation of N-nitrosamines, often referred to as nitrosation, typically occurs from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrite (NO₂⁻) under acidic conditions. mdpi.com Secondary amines are particularly susceptible to nitrosation. mdpi.comresearchgate.net

Piperazine and its derivatives are well-documented precursors for the de novo formation of N-nitroso compounds. Due to its two secondary amine groups, piperazine can be nitrosated to form N-mononitrosopiperazine (MNPz) and subsequently N,N'-dinitrosopiperazine (DNPz). researchgate.netnih.gov Studies have shown that piperazine has a significantly higher rate of nitrosamine (B1359907) formation compared to many primary and tertiary amines. researchgate.net The mechanism involves the reaction of the amine with nitrosating agents like the nitrosonium cation (NO⁺) or dinitrogen trioxide (N₂O₃). mdpi.com

The degradation of precursor compounds can also lead to the formation of nitrosamines. For example, certain pharmaceutical ingredients or their degradation products can act as amine precursors. The solvent dimethylformamide (DMF), upon degradation, can release dimethylamine (B145610), a precursor to the potent carcinogen N-nitrosodimethylamine (NDMA). asianpubs.org Similarly, the degradation of more complex molecules containing a piperazine moiety could release the piperazine ring, making it available for nitrosation.

The table below summarizes the findings from studies on the oxidative degradation and formation of related nitrosamines.

Process Precursor/Substrate Key Reactants/Conditions Major Products/Intermediates Reference(s)
Oxidative Degradation N-Nitrosamines (general)Caco-2 cells (biological system)Reactive Oxygen Species (ROS), Carbon-centered radicals nih.gov
Oxidative Degradation 4-nitroso-m-cresolHydrogen peroxide, Catalyst4-nitro-m-cresol google.com
Photo-oxidation Alkyl nitrites, C-nitroso compoundsOxygen, UV lightNitrate esters, C-radicals cdnsciencepub.comcdnsciencepub.com
De Novo Formation PiperazineNitrite (in acidic conditions)N-mononitrosopiperazine (MNPz), N,N'-dinitrosopiperazine (DNPz) researchgate.netnih.gov
De Novo Formation Secondary AminesNitrous Acid (HNO₂)N-Nitrosamines mdpi.com
Precursor Degradation Dimethylformamide (DMF)Hydrolysis/DegradationDimethylamine (precursor to NDMA) asianpubs.org

The stability of the resulting N-nitrosamine is a critical factor. For instance, a study on N-nitroso-hydrochlorothiazide (NO-HCT) revealed that its degradation pathway and rate are highly dependent on pH. researchgate.net At near-neutral pH, it degrades rapidly, whereas it is significantly more stable under acidic conditions. researchgate.net This highlights the influence of the chemical environment on the persistence and degradation of N-nitroso compounds.

Biochemical Interactions and Molecular Mechanisms of 4 Nitroso 1 Piperazinecarboxamidine in Vitro Focus

DNA Adduct Formation by N-Nitrosamine Derivatives

A primary mechanism of action for many N-nitrosamines involves their ability to form covalent addition products, or adducts, with DNA. hesiglobal.orgresearchgate.net These DNA adducts are critical lesions that, if not repaired, can lead to mutations during DNA replication, initiating carcinogenesis. nih.govnih.gov The process is not direct; it is contingent upon a series of metabolic transformations within the cell. nih.govcarnegiescience.edu

N-nitrosamines are chemically stable and require metabolic bioactivation to become DNA-reactive agents. nih.govcarnegiescience.edu This activation is predominantly catalyzed by the Cytochrome P450 (P450) superfamily of enzymes, which are abundant in the liver and present in other tissues. nih.govhesiglobal.org The key initial step is the enzymatic oxidation of the carbon atom immediately adjacent (at the α-position) to the nitroso group, a reaction known as α-hydroxylation. carnegiescience.eduacs.org

Different P450 isozymes exhibit varying efficiencies in activating specific nitrosamines. For instance, in human liver microsomes, CYP2E1 is a primary catalyst for the bioactivation of N-nitrosodimethylamine (NDMA), while CYP2E1 and CYP2A6 are principal enzymes for activating N-nitrosodiethylamine (NDEA). hesiglobal.orgnih.gov The tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is also activated by several P450 enzymes, notably CYP2A6. nih.govumn.edu This enzymatic conversion is the rate-limiting step that transforms the inert parent compound into a potent DNA-damaging agent. lhasalimited.orgresearchgate.net

Table 1: Key Cytochrome P450 Enzymes in N-Nitrosamine Activation
P450 EnzymeN-Nitrosamine Substrate(s)Reference
CYP2E1N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA) hesiglobal.orgnih.gov
CYP2A6N-Nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), N'-nitrosonornicotine (NNN) acs.orgnih.govumn.edu
CYP2B1N-nitrosodipropylamine (NDPA) nih.gov
CYP2A3N'-nitrosonornicotine (NNN) (in rats) semanticscholar.org

The product of P450-mediated α-hydroxylation, an α-hydroxy-N-nitrosamine, is highly unstable. hesiglobal.orgcarnegiescience.edu It undergoes spontaneous and rapid decomposition to generate highly electrophilic (electron-seeking) intermediates. semanticscholar.orgresearchgate.net This decomposition pathway typically yields an aldehyde and an alkyldiazohydroxide. nih.govcarnegiescience.edu

The alkyldiazohydroxide is a crucial intermediate that can protonate and lose water to form a highly reactive alkyldiazonium ion. semanticscholar.orgmdpi.comresearchgate.net For example, the metabolism of NDMA leads to the formation of a methyldiazonium ion. nih.govresearchgate.net These diazonium ions are powerful alkylating agents that readily attack nucleophilic sites in cellular macromolecules, most significantly DNA. researchgate.netacs.org It is this ultimate reactive species, not the parent nitrosamine, that covalently binds to DNA to form adducts. nih.gov

The electrophilic diazonium ions generated from N-nitrosamine metabolism react with various nucleophilic (electron-rich) sites on the DNA molecule. These sites include the nitrogen and oxygen atoms of the DNA bases and the phosphate (B84403) backbone. portlandpress.comnih.gov The most susceptible targets are the ring nitrogens of purine (B94841) bases. journal-of-agroalimentary.ro

Research has identified several key sites for adduction:

Guanine (B1146940): The N7 position is highly nucleophilic and sterically accessible in the major groove of the DNA helix, making it a frequent target for alkylation. researchgate.netwikipedia.org The O⁶ position is another critical site; adducts at this position are particularly mutagenic. researchgate.net Other sites on guanine include N1, N2, and N3. nih.gov

Adenine: The N1, N3, N6, and N7 positions can be alkylated. nih.gov

Cytosine: The N3, N4, and O² positions are potential targets. nih.gov

Thymine: The N3, O², and O⁴ positions can form adducts. nih.gov

Phosphate Backbone: The non-bridging oxygen atoms of the phosphodiester backbone can also be alkylated, leading to the formation of phosphate triester adducts. mdpi.comoup.com

The specific distribution of adducts depends on factors like the chemical nature of the reactive electrophile and its accessibility to different sites within the DNA structure. nih.govwikipedia.org

The structure of the parent N-nitrosamine dictates the type of alkyl group that is transferred to DNA, resulting in a variety of adducts. carnegiescience.edu

Methyl Adducts: Simple nitrosamines like N-nitrosodimethylamine (NDMA) produce methylating agents, leading to the formation of methyl-DNA adducts such as 7-methylguanine (B141273) (7-mG) and O⁶-methylguanine (O⁶-mG). nih.govnih.govmdpi.com O⁶-mG is a well-established miscoding lesion. researchgate.netmdpi.com

Ethyl Adducts: N-nitrosodiethylamine (NDEA) metabolism results in ethylating agents, forming adducts like N7-ethylguanine and O⁶-ethylguanine. nih.gov Ethyl adducts have been detected in human tissues. mdpi.com

Pyridyloxobutyl (POB) Adducts: This class of adducts is characteristic of the tobacco-specific nitrosamine NNK. mdpi.comnih.gov Metabolic activation of NNK via α-methyl hydroxylation generates a pyridyloxobutylating agent. nih.gov This leads to a range of POB-DNA adducts, including O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine (O⁶-pobG), 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-pobG), and O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-pobdT). nih.govacs.orgresearchgate.net The formation and persistence of these bulky adducts are considered important to the carcinogenic properties of NNK. nih.govnih.govacs.org

Pyridylhydroxybutyl (PHB) Adducts: The metabolic reduction product of NNK, known as NNAL, can also be activated to form pyridylhydroxybutyl (PHB) adducts on the DNA backbone. oup.comnih.gov

Table 2: Examples of DNA Adducts Formed by N-Nitrosamine Derivatives
Adduct TypeParent N-Nitrosamine (Example)Specific Adduct ExampleReference
Methyl AdductsN-Nitrosodimethylamine (NDMA)O⁶-methylguanine (O⁶-mG) nih.govmdpi.com
Ethyl AdductsN-Nitrosodiethylamine (NDEA)N7-ethylguanine (N7-Et-Gua) nih.gov
Pyridyloxobutyl (POB) Adducts4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)O⁶-pobdG nih.govacs.org
Pyridylhydroxybutyl (PHB) Adducts4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)B₁p(PHB)B₂ (Phosphate Adducts) oup.com
Glyoxal AdductsN-Nitrosodiethanolamine (NDELA)glyoxal-deoxyguanosine (gdG) nih.gov

Enzymatic Transformations and Biotransformation Pathways

The biotransformation of N-nitrosamines is complex, involving multiple competing enzymatic pathways that can lead to either bioactivation or detoxification.

The primary bioactivation pathway for most carcinogenic nitrosamines is α-hydroxylation, catalyzed by P450 enzymes, as detailed previously. nih.govacs.orgresearchgate.net This pathway ultimately produces the DNA-reactive diazonium ions responsible for forming DNA adducts. lhasalimited.org

However, other metabolic routes exist:

β-Hydroxylation and Oxidation: Hydroxylation can also occur at other positions on the alkyl chains (β, γ, etc.). nih.gov For N-nitrosodiethanolamine (NDELA), β-oxidation is a necessary step, in addition to α-hydroxylation, to form certain DNA adducts. nih.gov For N-nitrosodipropylamine, metabolism involves both α- and β-hydroxylation. nih.gov

Denitrosation: This is generally considered a detoxification pathway where the nitroso group is cleaved from the amine, reducing the potential to form alkylating agents. lhasalimited.org However, the extent and significance of this pathway can vary.

Reduction: Carbonyl reduction is a significant pathway for nitrosamines containing a ketone group, such as the conversion of NNK to NNAL. oup.comnih.gov This transformation is reversible and catalyzed by aldo-keto reductases and other enzymes. nih.gov The resulting metabolite, NNAL, is itself a potent carcinogen that undergoes its own metabolic activation. oup.com

Microbial Biotransformation: Under certain conditions, such as in methanogenic (anaerobic) cultures, some nitrosamines like NDMA can be degraded. nih.govacs.org Studies have shown that NDMA can be transformed to dimethylamine (B145610) (DMA), which is then further broken down. nih.gov In contrast, other studies with specific bacteria like Pseudomonas mendocina show a different pathway where NDMA is oxidized to N-nitrodimethylamine (NTDMA). asm.org

Interactions with Transient Receptor Potential (TRP) Channels and Related Ion Channels in Research Models

Beyond their DNA-damaging effects, certain N-nitrosamine derivatives have been shown to interact with cellular signaling pathways, including ion channels. Specifically, research has identified members of the Transient Receptor Potential (TRP) channel family as targets for some nitrosamines. nih.govmdpi.com

Studies have demonstrated that some N-nitrosamines that can act as nitric oxide (NO) donors are capable of activating TRP channels. nih.govnih.gov The mechanism often involves the S-nitrosylation of specific cysteine residues on the channel protein, which is the covalent attachment of a nitrosyl group to the thiol side chain of cysteine. nih.govnih.gov

One investigation showed that novel N-nitrosamines derived from 7-azabenzobicyclo[2.2.1]heptane (ABBH) selectively activate the TRPA1 channel. nih.gov This activation occurs via transnitrosylation, a direct transfer of the NO group from the nitrosamine to a cysteine thiol on the TRPA1 protein, without the release of free NO gas. nih.gov The activation of TRPA1 by these compounds was suppressed when specific cysteine residues were mutated, confirming the mechanism. nih.gov This research highlights a mode of action for N-nitrosamines that is distinct from metabolic activation leading to DNA adduction and suggests that these compounds can directly modulate ion channel function and cellular signaling. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
4-Nitroso-1-piperazinecarboxamidine -
7-azabenzobicyclo[2.2.1]heptane ABBH
4-(acetoxymethyl-nitrosamino)-1-(3-pyridyl)-1-butanone NNKOAc
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol NNAL
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone NNK
Adenine A
Cytosine C
Dimethylamine DMA
Guanine G
N'-nitrosonornicotine NNN
N-nitrosodibutylamine NDBA
N-nitrosodiethanolamine NDELA
N-nitrosodiethylamine NDEA
N-nitrosodimethylamine NDMA
N-nitrosodipropylamine NDPA
N-nitromethylamine NTMA
N-nitrodimethylamine NTDMA

Modulation of TRP Channel Activity by Piperazine (B1678402) Derivatives

Transient Receptor Potential (TRP) channels are a large family of ion channels that play crucial roles in sensory perception. nih.gov They are polymodal, meaning they can be activated by a variety of physical and chemical stimuli. nih.gov The modulation of TRP channel activity by small molecules is a significant area of research for the development of novel therapeutics. nih.gov Piperazine derivatives have emerged as a notable class of compounds that can modulate the activity of several TRP channels. nih.govresearchgate.net

Research has demonstrated that piperazine derivatives can act as both activators and inhibitors of different TRP channel subtypes. nih.gov For instance, (4-phenylcyclohexyl)piperazine derivatives (PCHPDs) have been identified as inhibitors of TRPV6. nih.gov Furthermore, novel phenylpiperazine derivatives have been synthesized and evaluated as potent antagonists of the TRPV1 channel, which is a key player in pain perception. researchgate.net The vanilloid site, a well-characterized binding pocket within the TRPV1 channel, is a common target for various ligands, including inhibitors. nih.gov While direct studies on the interaction between this compound and TRP channels are not extensively documented, its core piperazine structure suggests a potential for such interactions. The nature and extent of this modulation would depend on the specific substitutions on the piperazine ring, which influence the molecule's affinity and efficacy at the channel's binding sites.

Interactive Table: Examples of Piperazine Derivatives and their TRP Channel Activity

Derivative ClassSpecific ExampleTarget TRP ChannelObserved Effect
Phenylpiperazine DerivativesL-21 (containing a sulfonylurea group)TRPV1Potent antagonistic activity
Phenylpiperazine DerivativesCompound 5acTRPV1Excellent antagonistic activity
(4-phenylcyclohexyl)piperazine derivativesPCHPDsTRPV6Inhibition

Potential for Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases)

The structural features of this compound suggest its potential as a subject for enzyme inhibition studies. While direct inhibitory activity on enzymes like Matrix Metalloproteinases (MMPs) has not been specifically reported for this compound, its structural components are found in known enzyme inhibitors.

Structural Analogies with Known Enzyme Inhibitors

The piperazine scaffold is a common motif in a variety of enzyme inhibitors. Its ability to present substituents in defined spatial orientations makes it a valuable core for designing molecules that can fit into the active sites of enzymes.

The presence of a nitroso group also points towards potential enzyme-inhibiting capabilities. For example, N-nitrosamines, which contain the N-N=O functional group, are known to be biologically active, and some nitroso-containing compounds have been investigated as enzyme inhibitors. For instance, NS 2028, an oxadiazolo-benz-oxazinone, is a potent and specific inhibitor of soluble guanylyl cyclase. nih.gov While structurally distinct from this compound, this demonstrates the potential for nitroso-containing heterocycles to act as enzyme inhibitors.

The carboxamidine group (-C(=NH)NH2) is a bioisostere of a protonated primary amine and can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. Guanidine-containing compounds have been explored as inhibitors for a variety of enzymes, including proteases and nitric oxide synthases.

Given these structural analogies, this compound could be hypothesized to interact with the active sites of various enzymes. For MMPs, which are zinc-dependent endopeptidases, inhibitors often contain a zinc-binding group that coordinates with the catalytic zinc ion in the active site. While the carboxamidine group is not a classic zinc-binding group like a hydroxamate or a carboxylate, its potential to interact with active site residues through hydrogen bonding could contribute to an inhibitory effect. Further in vitro screening against a panel of enzymes, including MMPs, would be necessary to determine the actual inhibitory profile of this compound.

Computational and Theoretical Investigations of 4 Nitroso 1 Piperazinecarboxamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For 4-Nitroso-1-piperazinecarboxamidine, DFT calculations would be employed to optimize its three-dimensional geometry, determine its vibrational frequencies, and analyze its electronic properties.

DFT studies on related N-nitrosamines, such as N-nitrosopiperazine (NPIP), have been used to investigate their structural isomers and decomposition pathways. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine the potential energy surface for the loss of nitric oxide (NO) from protonated N-nitrosopiperazine nih.gov. Such studies can elucidate the stability of the molecule and its fragments.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Representative Organic Molecule. (Note: These are representative values for demonstrating the output of DFT calculations, based on general principles found in the cited literature.)

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I+A)/2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I-A)/2The resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω)ω = χ2/(2η)A measure of the electrophilic character of a molecule.

Data based on principles described in referenced DFT studies nih.govjmaterenvironsci.com.

Furthermore, DFT is used to perform Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and hyperconjugative interactions between donor (bonding) and acceptor (antibonding) orbitals, providing insight into the molecule's stability. nih.govnih.govmdpi.com

While DFT is a powerful tool, high-level ab initio methods, which are based on first principles without empirical parameterization, can provide more accurate energy predictions, especially for transition states and reaction pathways. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are used to refine the understanding of reaction mechanisms.

For nitrosamines, ab initio calculations are crucial for elucidating the mechanisms of their metabolic activation, which is believed to be a key step in their carcinogenic activity. These calculations can model the enzymatic hydroxylation at the α-carbon position, a critical activation step. nih.govacs.org The insights gained from these methods help in understanding the formation of reactive intermediates that can subsequently interact with biological macromolecules. Although computationally intensive, these methods are invaluable for validating results from more approximate methods like DFT and for providing benchmark data on reaction energetics. rsc.org

Molecular Dynamics and Docking Simulations for Interaction Prediction

To understand how this compound might interact with biological targets such as enzymes or DNA, molecular dynamics (MD) and docking simulations are employed. These methods bridge the gap between the quantum mechanical description of a single molecule and its behavior in a complex biological environment.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking could be used to predict its binding mode within the active site of an enzyme, such as a Cytochrome P450 enzyme responsible for its metabolism. The process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and electrostatic complementarity. pharmaceuticaljournal.netnih.govrsc.org Studies on various piperazine (B1678402) derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govbohrium.comresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. nih.govresearchgate.netmanchester.ac.uk Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode and to observe the conformational changes in both the ligand and the receptor. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations and conformational dynamics at an atomic level. For piperazine-based compounds, MD simulations have been used to refine docking results and to understand the thermodynamic properties of binding. rsc.orgnih.gov Force fields, such as OPLS-AA, are often used in these simulations, with missing parameters sometimes derived from quantum mechanics (QM) calculations. nih.govresearchgate.net

Prediction of Reaction Energetics and Transition States

A central application of computational chemistry is the prediction of reaction pathways and their associated energy barriers. For N-nitrosamines, this is particularly relevant for understanding their metabolic activation pathways. Quantum chemical calculations, primarily using DFT, are employed to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The activation of N-nitrosamines typically begins with an α-hydroxylation step, followed by decomposition to form a reactive diazonium ion. nih.govacs.org Computational studies on molecules like N-nitrosopiperidine (NPIP) have calculated the activation free energies (ΔG‡) and reaction free energies (ΔG) for these steps. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Identifying the transition state allows for the calculation of the activation energy, which is the primary determinant of the reaction rate. chula.ac.th

Table 2: Illustrative Calculated Free Energy Changes (kcal/mol) for the Activation Pathway of a Generic Cyclic Nitrosamine (B1359907) (e.g., NPIP).

Reaction StepReactantTransition StateProductΔG (Reaction)ΔG‡ (Barrier)
α-HydroxylationNitrosamine + [O]TS1α-Hydroxy-nitrosamine+8.5+27.1
C-N Bond Cleavageα-Hydroxy-nitrosamineTS2Aldehyde + Diazohydroxide--
Diazonium Ion FormationDiazohydroxideTS3Diazonium Ion + OH--41.6Barrierless
N2 CleavageDiazonium IonTS4Carbenium Ion + N2-37.2+7.2

Values are representative and based on data for N-nitrosopiperidine (NPIP) from quantum chemical calculations nih.gov.

These calculations have revealed differences between carcinogenic and non-carcinogenic nitrosamines. Carcinogenic compounds tend to form diazonium ions that react kinetically to form stable DNA adducts, whereas non-carcinogenic analogues may form more stable carbocations that are preferentially quenched by water. nih.gov

Analysis of Reactivity Sites and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. taylorandfrancis.com It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. taylorandfrancis.com The analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

For this compound, the locations of the HOMO and LUMO would indicate its reactivity:

HOMO (Highest Occupied Molecular Orbital): The region of the molecule with the highest HOMO density is the most susceptible to attack by electrophiles (electron-seeking species). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): The region with the highest LUMO density is the most likely site for attack by nucleophiles (nucleus-seeking species). The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons. taylorandfrancis.com

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical stability and reactivity of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irdindia.in DFT calculations are routinely used to visualize the spatial distribution of these orbitals and to calculate their energies. irdindia.in This analysis helps in rationalizing and predicting the regioselectivity of chemical reactions. acs.org

Advanced Analytical Methodologies for 4 Nitroso 1 Piperazinecarboxamidine Research

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in the analysis of nitrosamines, providing the necessary separation and quantification capabilities for trace-level detection. The development of these methods is often tailored to the specific chemical properties of the analyte and the complexity of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of nitrosamine (B1359907) impurities. chromatographyonline.com Its high specificity allows for the confident identification and measurement of target compounds even at very low concentrations in complex mixtures. While specific validated methods for 4-Nitroso-1-piperazinecarboxamidine are not widely published, the methodologies developed for structurally similar compounds, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), provide a strong framework.

Research on MNP has led to the development of fully validated LC-MS/MS methods capable of detecting the impurity in pharmaceutical ingredients. frontiersin.orgnih.gov These methods demonstrate excellent linearity, specificity, accuracy, and precision. frontiersin.org For instance, a method for detecting MNP in rifampicin (B610482) capsules achieved a limit of detection (LOD) of 0.0067 ppm and a limit of quantification (LOQ) of 0.013 ppm. frontiersin.org The analysis is typically performed using a triple quadrupole tandem mass spectrometer in positive-ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. frontiersin.org

The following table outlines typical operating conditions for the LC-MS/MS analysis of a related nitrosopiperazine compound.

ParameterConditionSource
LC System Agilent 1290 LC or equivalent mdpi.com
MS System Agilent 6460 Triple Quadrupole MS or equivalent mdpi.com
Column Poroshell 120 Phenyl Hexyl, 2.7 μm, 4.6 mm i.d. × 10 cm fda.gov.tw
Column Temp. 35°C fda.gov.tw
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water (pH 9.0) B: Methanol fda.gov.twhsa.gov.sg
Gradient Gradient program of solvents A and B fda.gov.tw
Flow Rate ~0.5 mL/min mdpi.com
Ion Source Electrospray Ionization (ESI), Positive Mode frontiersin.orgfda.gov.tw
Drying Gas Temp. 450°C frontiersin.org
IS Voltage 4,000 V frontiersin.org
Detection Multiple Reaction Monitoring (MRM) frontiersin.org

This table presents a summary of conditions used for the analysis of 1-methyl-4-nitrosopiperazine (MNP), a structurally related compound, and is illustrative of a potential method for this compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is another valuable technique for the analysis of nitrosamines. waters.comjopcr.com While generally less sensitive than LC-MS/MS, HPLC-UV methods can be developed for the reliable quantification of nitrosamine impurities and are suitable for routine screening in both laboratory and industrial settings. jopcr.com The development of a single HPLC-UV method has been successful for the simultaneous quantification of multiple nitrosamine impurities in drug substances. waters.com

Separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net For example, a method for separating seven volatile N-nitrosamines was developed using a Symmetry C18 column with a gradient elution of ammonium hydroxide (B78521) and acetonitrile, with detection at 231 nm. researchgate.net To confirm peak identity, HPLC systems can be integrated with a mass detector, like an ACQUITY QDa Mass Detector, which provides mass spectral data alongside UV data. waters.com

The table below summarizes typical HPLC conditions used for nitrosamine analysis.

ParameterConditionSource
System ACQUITY Arc System with 2998 PDA Detector waters.com
Column XSelect HSS T3, 3.5 µm, 4.6 mm x 150 mm waters.com
Mobile Phase Water:Methanol (60:40) jopcr.com
Flow Rate 1.0 mL/min jopcr.com
Run Time 30 minutes jopcr.com
Detection UV at 245 nm waters.com

This table presents a summary of conditions used for the analysis of various nitrosamine impurities and is illustrative of a potential method for this compound.

The development of analytical methods for nitrosamines like this compound is not without challenges. A primary difficulty is achieving the extremely low detection sensitivities required by regulatory agencies, which often necessitates the use of LC-MS/MS technology. chromatographyonline.com

A significant challenge in LC-MS/MS analysis is the matrix effect . nih.govmdpi.com When analyzing complex samples, such as pharmaceutical products, other components in the sample matrix can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov This can compromise the accuracy and reproducibility of the results. To overcome this, extensive sample preparation, such as extraction with neutralization, may be required to remove interfering matrix components. nih.govmdpi.com

The polarity of the analyte is another critical factor. Highly polar compounds, such as mononitrosopiperazines, can exhibit poor retention on standard reversed-phase chromatography columns, making separation difficult. mdpi.com The highly polar nature of these compounds is a key consideration in selecting the appropriate column and mobile phase to achieve adequate chromatographic resolution. chromatographyonline.commdpi.com

Solvent effects can also impact the analysis, particularly in complex multicomponent products. mdpi.com The choice of extraction solvent is crucial to efficiently extract the target analyte while minimizing the co-extraction of interfering substances. mdpi.com In some cases, a simple extraction method that works for a single active ingredient may fail for a multi-component product, requiring the development of a more sophisticated sample preparation protocol. mdpi.com

Spectroscopic Characterization Techniques for Research Materials

Spectroscopic methods are indispensable for the structural elucidation and confirmation of research materials, including newly synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of nitrosamines. researchgate.net Techniques such as ¹H NMR, ¹³C NMR, and 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to confirm the connectivity of atoms within the molecule. researchgate.net

A characteristic feature often observed in the NMR spectra of asymmetrical N-nitrosamines is the presence of two sets of signals. researchgate.net This phenomenon arises from the restricted rotation around the N-N bond, which results in the existence of E and Z isomers. These isomers are often present in equilibrium, and their distinct signals can complicate spectral interpretation. Density Functional Theory (DFT) calculations can be employed to help assign the NMR signals to the specific Z and E configurations. researchgate.net

The following table provides an illustrative representation of potential ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related piperazine (B1678402) structures. Actual values would need to be determined experimentally.

Atom Position (Illustrative)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperazine CH₂ (adjacent to N-NO)~3.8 - 4.5 (two sets for E/Z isomers)~40 - 50
Piperazine CH₂ (adjacent to N-C(NH)NH₂)~3.2 - 3.7~45 - 55
Carboxamidine C=N-~155 - 165

This table is for illustrative purposes only. The chemical shifts for this compound must be confirmed through experimental analysis.

Mass spectrometry (MS) is a crucial tool not only for quantification when coupled with chromatography but also for the structural characterization of N-nitroso compounds. osti.gov High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Electron ionization (EI) mass spectra of N-nitroso compounds exhibit characteristic fragmentation patterns. osti.gov Many nitrosamines show a distinct molecular ion (M⁺) peak. osti.gov Common fragmentation pathways include the loss of the nitroso group (•NO), resulting in a fragment ion at M-30, or the loss of •NOH, leading to a fragment at M-31. osti.gov An ion of variable intensity at a mass-to-charge ratio (m/z) of 30, corresponding to the NO⁺ ion, is also a frequent feature in the mass spectra of these compounds. osti.gov For piperazine-based nitrosamines, fragmentation of the ring structure is also expected. For example, the mass spectrum for the related compound 1-methyl-4-nitrosopiperazine shows characteristic peaks that help in its identification. nist.gov

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)Source
1-methyl-4-nitrosopiperazineC₅H₁₁N₃O129.16 g/mol 129 (M⁺), 99, 70, 56, 42 nist.gov
This compoundC₅H₁₀N₄O158.16 g/mol Expected fragments would include M⁺ (158), M-30 (128), and ring fragments.-

Mass spectral data for 1-methyl-4-nitrosopiperazine is provided for reference. The fragmentation pattern for this compound would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the structural elucidation and characterization of novel chemical entities. For this compound, these methods provide critical insights into the presence of key functional groups and conjugated systems within the molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be extrapolated from the known spectroscopic behaviors of its constituent functional moieties and structurally related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the N-nitroso group, the piperazine ring, and the carboxamidine moiety. The positions of these bands are influenced by the electronic and steric environment within the molecule.

Detailed Research Findings:

Analysis of related N-nitroso and piperazine derivatives allows for the prediction of the key IR absorption frequencies for this compound. The N-N=O stretching vibration in N-nitroso compounds typically appears in the region of 1430-1530 cm⁻¹, though this can be influenced by the electronic nature of the adjacent groups. For instance, studies on N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone have identified relevant spectral data that can be used for comparative purposes. longdom.org The carboxamidine group (C=N) is expected to show a strong absorption band in the range of 1600-1680 cm⁻¹. The N-H bonds of the carboxamidine and piperazine amine (if protonated) would give rise to stretching and bending vibrations. N-H stretching vibrations typically occur in the broad region of 3200-3500 cm⁻¹, while N-H bending vibrations are found around 1550-1650 cm⁻¹. The C-N stretching vibrations of the piperazine ring and carboxamidine group are expected in the 1250-1350 cm⁻¹ region. Additionally, the characteristic C-H stretching and bending vibrations of the piperazine ring's methylene (B1212753) groups would be observed around 2850-2950 cm⁻¹ and 1450 cm⁻¹, respectively.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-N=ON-N Stretch1430 - 1530
C=N (Carboxamidine)C=N Stretch1600 - 1680
N-H (Carboxamidine)N-H Stretch3200 - 3500 (broad)
N-H (Carboxamidine)N-H Bend1550 - 1650
C-H (Piperazine)C-H Stretch2850 - 2950
C-H (Piperazine)C-H Bend~1450
C-N (Piperazine/Carboxamidine)C-N Stretch1250 - 1350

This table presents predicted IR absorption ranges for this compound based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for investigating the electronic transitions within a molecule, especially those involving π-systems and heteroatoms with non-bonding electrons. The UV-Vis spectrum of this compound is anticipated to be characterized by absorptions arising from the N-nitroso and carboxamidine chromophores.

Detailed Research Findings:

Chromophore Electronic Transition Expected λmax (nm) Relative Intensity
N-Nitroson → π330 - 370Weak
N-Nitrosoπ → π< 250Strong
Carboxamidine (C=N)π → π*200 - 230Moderate-Strong

This table presents predicted UV-Vis absorption maxima for this compound based on data from analogous compounds.

Future Directions in Research on 4 Nitroso 1 Piperazinecarboxamidine

Elucidation of Undiscovered Mechanistic Pathways

The chemical structure of 4-Nitroso-1-piperazinecarboxamidine, featuring a nitroso group and a carboxamidine group, suggests several potential, yet undiscovered, mechanistic pathways that could be the focus of future research. ontosight.ai The presence of the nitroso moiety is of particular interest due to the known reactivity of such functional groups.

One primary area of investigation would be its potential to act as a nitric oxide (NO) donor. The nitroso group can, under certain physiological conditions, release NO, a critical signaling molecule involved in numerous biological processes, including vasodilation, neurotransmission, and immune responses. Future studies could explore the enzymatic and non-enzymatic conditions under which this compound releases NO and the subsequent downstream signaling cascades it might trigger.

Furthermore, the ability of nitroso compounds to interact with and modify biological macromolecules presents another avenue for mechanistic exploration. The nitroso group can engage in S-nitrosation of cysteine residues in proteins, a post-translational modification that can profoundly alter protein function, stability, and localization. Research could focus on identifying potential protein targets of this compound and the functional consequences of their nitrosation.

Integration of Advanced Computational Models with Experimental Validation

The advancement of computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Future research should leverage these in silico methods in concert with traditional experimental validation to accelerate the discovery process. nih.gov

Molecular docking studies can be employed to predict the binding modes of this compound with various biological targets. pharmacophorejournal.com By creating computational models of enzymes and receptors known to interact with similar chemical entities, researchers can identify potential binding pockets and predict the affinity of the compound for these targets. These predictions can then guide experimental studies, such as enzyme inhibition assays or receptor binding assays, to validate the computational findings.

Quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deeper insights into the compound's electronic properties and dynamic behavior. QM calculations can elucidate the reactivity of the nitroso group, predicting its susceptibility to reduction or its ability to donate a nitrosonium ion. MD simulations can model the interactions of this compound with its biological targets over time, providing a more dynamic picture of the binding process and any conformational changes that may occur.

This integrated approach, where computational predictions inform and guide experimental work, can significantly streamline the process of identifying the biological targets and understanding the mechanistic basis of this compound's activity.

Development of Novel Derivatization Strategies for Mechanistic Probes

To dissect the specific roles of the different functional groups within this compound, the development of novel derivatization strategies will be instrumental. By systematically modifying the parent compound, researchers can create a library of analogs that serve as mechanistic probes.

For instance, replacing the nitroso group with other functionalities, such as a nitro group or an amino group, would allow for a direct assessment of the nitroso moiety's contribution to the compound's biological activity. uchile.clgoogle.com Similarly, modifications to the carboxamidine group, such as alkylation or conversion to a different basic group, could help to probe its role in target recognition and binding. rsc.org

Furthermore, the synthesis of derivatives incorporating reporter tags, such as fluorescent molecules or biotin, would enable the visualization and identification of the compound's cellular localization and binding partners. nih.gov These "chemical biology probes" are invaluable tools for target identification and for tracking the compound's journey through complex biological systems. The development of such derivatives would be a critical step in moving from general observations of biological activity to a detailed, mechanistic understanding.

Exploration of its Role as a Model Compound in Fundamental Chemical Biology Studies

Beyond its potential therapeutic applications, this compound could serve as a valuable model compound for fundamental studies in chemical biology. Its relatively simple structure, combined with the presence of two distinct reactive functional groups, makes it an excellent tool for investigating basic principles of drug-target interactions and cellular signaling.

The compound could be used to study the chemical biology of nitric oxide signaling in a controlled manner. By using a small molecule NO donor with a defined structure, researchers can investigate the spatial and temporal dynamics of NO signaling with greater precision than is possible with traditional NO donors.

Moreover, its potential to S-nitrosate proteins could be harnessed to study the broader landscape of this post-translational modification. By identifying the protein targets of this compound, researchers could gain new insights into the "S-nitrosoproteome" and the role of this modification in health and disease.

The piperazine (B1678402) scaffold itself is a common motif in many approved drugs, and understanding the influence of the nitroso and carboxamidine substituents on the physicochemical and pharmacological properties of this scaffold could provide valuable information for the design of new therapeutic agents. ontosight.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.